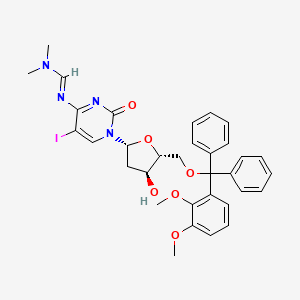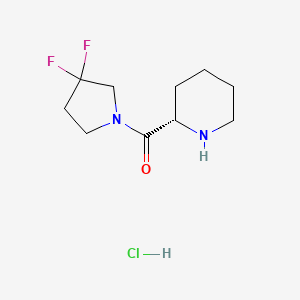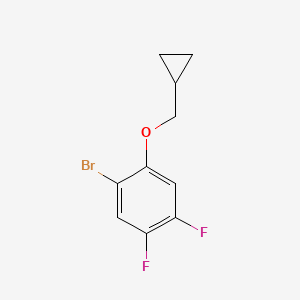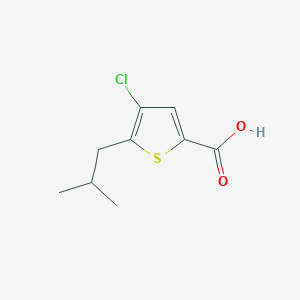![molecular formula C20H28ClN3O8S B12074930 Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate CAS No. 648427-17-2](/img/structure/B12074930.png)
Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a pyrazole ring, and multiple ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with the benzoic acid derivative and introduce the pyrazole ring through a series of substitution reactions. The sulfonyl group is then added using sulfonyl chloride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and high-throughput screening for reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine .
科学的研究の応用
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes, altering their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 4-methoxybenzoic acid share structural similarities.
Pyrazole derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole and 4-chloropyrazole have similar pyrazole rings.
Sulfonyl compounds: Sulfonamides and sulfonyl chlorides are related due to the presence of the sulfonyl group
Uniqueness
What sets Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both ether and sulfonyl groups, along with the pyrazole ring, allows for diverse interactions and reactivity, making it a versatile compound in various applications .
特性
CAS番号 |
648427-17-2 |
|---|---|
分子式 |
C20H28ClN3O8S |
分子量 |
506.0 g/mol |
IUPAC名 |
ethyl 2-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C20H28ClN3O8S/c1-6-30-20(25)14-11-16(31-9-7-28-4)17(32-10-8-29-5)12-15(14)23-33(26,27)18-13(2)22-24(3)19(18)21/h11-12,23H,6-10H2,1-5H3 |
InChIキー |
JQNPUMTVYHCRFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1NS(=O)(=O)C2=C(N(N=C2C)C)Cl)OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)




![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
